

# CAS number 119347-91-0 scientific literature

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## Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819

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An In-depth Technical Guide to the Scientific Literature on CAS Number 119347-91-0 (WAY-100635)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The compound identified by CAS number 119347-91-0 is most prominently known as WAY-100635. Its chemical name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.[1][2] WAY-100635 is a highly potent and selective antagonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[2][3] It is distinguished in the literature as a "silent" antagonist, indicating that it blocks the receptor without possessing any intrinsic agonist activity.[1][4] This characteristic, combined with its high selectivity, has made WAY-100635 an invaluable tool in neuropharmacology for elucidating the physiological and behavioral roles of the 5-HT1A receptor.[2] Furthermore, its carbon-11 labeled isotopologue, [<sup>11</sup>C]WAY-100635, is a widely used radioligand in Positron Emission Tomography (PET) imaging to quantify 5-HT1A receptors in the living brain.[4][5]

While the CAS number has been occasionally associated with **Ono-3805**, a 5-alpha-reductase inhibitor, the overwhelming body of scientific literature and pharmacological data is linked to WAY-100635.[6][7][8]

## Pharmacological Profile and Quantitative Data

WAY-100635 exhibits high affinity and selectivity for the 5-HT1A receptor. It is reported to be over 100-fold more selective for the 5-HT1A site compared to other serotonin receptor subtypes

and various other central nervous system receptors.[1][2] In addition to its primary antagonist activity at 5-HT1A receptors, it also functions as a potent agonist at the dopamine D<sub>4</sub> receptor.  
[3]

## Table 1: Receptor Binding Affinity and Potency of WAY-100635

Parameter	Receptor/Assay	Value	Species	Reference
IC <sub>50</sub>	5-HT1A (Displacement of [ <sup>3</sup> H]8-OH-DPAT)	1.35 nM	Rat	[1]
IC <sub>50</sub>	5-HT1A	0.91 nM	-	[3]
pIC <sub>50</sub>	5-HT1A	8.87	Rat	[2][3]
pIC <sub>50</sub>	α1-adrenergic	6.6	-	[3]
K <sub>i</sub>	5-HT1A	0.39 nM	-	[3]
Apparent pA <sub>2</sub>	5-HT1A (vs. 5- CT in guinea-pig ileum)	9.71	Guinea Pig	[2][3]
Binding Affinity	Dopamine D <sub>2L</sub> Receptor	940 nM	-	[3]
Binding Affinity	Dopamine D <sub>3</sub> Receptor	370 nM	-	[3]
Binding Affinity	Dopamine D <sub>4.2</sub> Receptor	16 nM	-	[3]
K <sub>e</sub>	Dopamine D <sub>4.2</sub> Receptor ([ <sup>3</sup> H]WAY- 100635)	2.4 nM	-	[3]
EC <sub>50</sub>	Dopamine D <sub>4.4</sub> Receptor (Agonist activity)	9.7 nM	Human	[3]

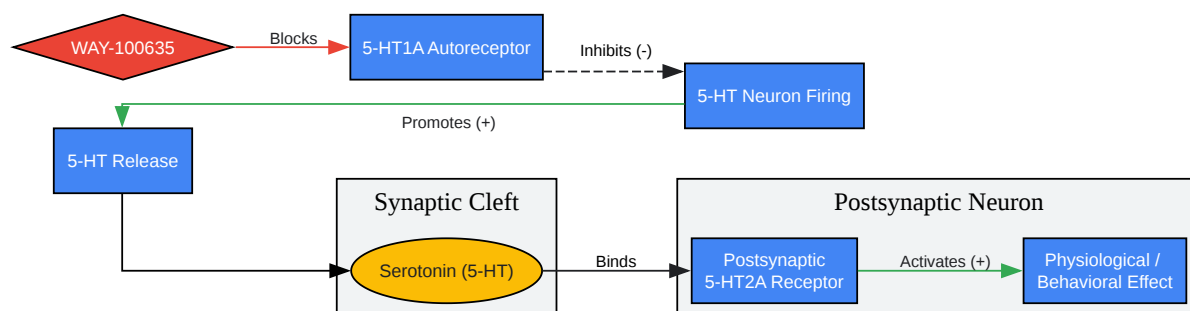
**Table 2: In Vivo Activity of WAY-100635**

Model / Effect	Value (Dose)	Species	Reference
Antagonism of 8-OH-DPAT-induced behavioral syndrome	ID <sub>50</sub> = 0.01 mg/kg s.c.	Guinea Pig	[2]
Antagonism of 8-OH-DPAT-induced hypothermia	ID <sub>50</sub> = 0.01 mg/kg s.c.	Mouse, Rat	[2]
Minimum Effective Dose (Antagonism of 8-OH-DPAT)	0.003 mg/kg s.c.	Rat	[2]
Anxiolytic-like effects (mouse light/dark box)	Effective	Mouse	[1]
Attenuation of scopolamine-induced amnesia	Effective	Rat	[9]

## Signaling Pathways and Mechanism of Action

WAY-100635 primarily acts by blocking 5-HT<sub>1A</sub> receptors, which are G-protein-coupled receptors (GPCRs). These receptors are located both postsynaptically in regions like the hippocampus and cortex, and presynaptically as somatodendritic autoreceptors on serotonin neurons in the dorsal raphe nucleus.[1][10]

By antagonizing the presynaptic 5-HT<sub>1A</sub> autoreceptors, which normally provide inhibitory feedback, WAY-100635 disinhibits the serotonin neuron. This leads to an increase in neuronal firing and subsequent serotonin (5-HT) release in terminal fields.[10][11] The elevated synaptic 5-HT can then act on other postsynaptic receptors, such as 5-HT<sub>2A</sub>, to mediate behavioral effects like the head-twitch response in mice.[11]



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Caption: Mechanism of WAY-100635 at the serotonergic synapse.

Studies in cell systems have also shown that prolonged exposure to WAY-100635 can paradoxically induce internalization of 5-HT1A receptors, a process that was found to be insensitive to pertussis toxin.[12]

## Experimental Protocols

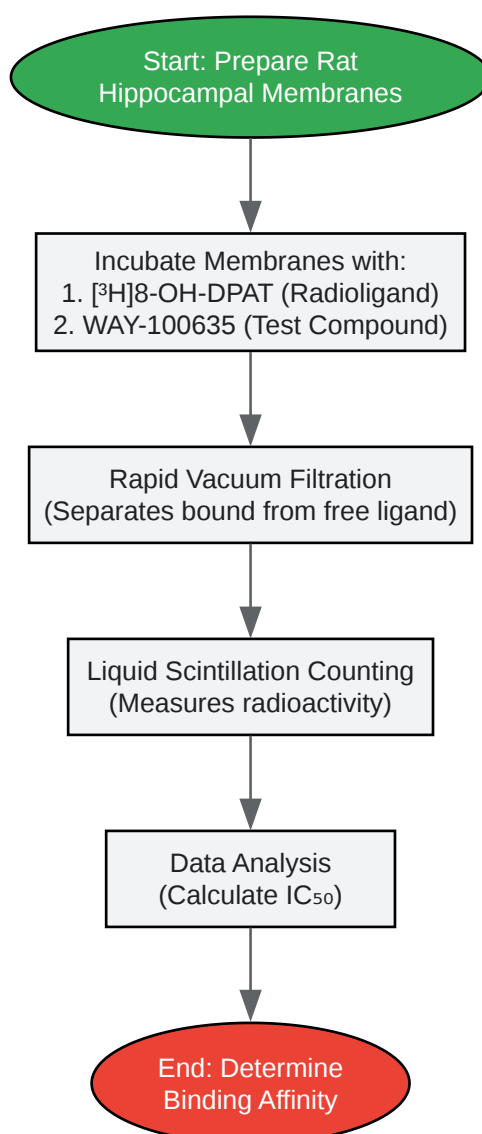
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols found in the literature for WAY-100635.

### In Vitro Receptor Binding Assay ([<sup>3</sup>H]8-OH-DPAT Displacement)

This protocol is used to determine the binding affinity (IC<sub>50</sub>) of WAY-100635 for the 5-HT1A receptor.

- **Tissue Preparation:** Rat hippocampal membranes are prepared by homogenizing the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to isolate the membrane fraction.
- **Assay Components:** The assay mixture includes the prepared membranes, a fixed concentration of the radioligand [<sup>3</sup>H]8-OH-DPAT, and varying concentrations of the competing ligand (WAY-100635).

- Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
- Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of [<sup>3</sup>H]8-OH-DPAT (the IC<sub>50</sub> value) is calculated using non-linear regression analysis.<sup>[1][2]</sup>



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Caption: General workflow for an in vitro radioligand binding assay.

## In Vivo Electrophysiology (Dorsal Raphe Neurons)

This protocol assesses the antagonist properties of WAY-100635 on live, anesthetized animals.

- **Animal Preparation:** A rat is anesthetized, and a recording microelectrode is stereotactically lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.
- **Baseline Recording:** The spontaneous firing rate of a neuron is recorded to establish a baseline.
- **Agonist Administration:** A 5-HT<sub>1A</sub> agonist, such as 8-OH-DPAT, is administered (e.g., intravenously). This typically causes a profound inhibition of the neuron's firing rate.
- **Antagonist Administration:** WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the agonist.
- **Measurement:** The ability of WAY-100635 to dose-dependently block or reverse the inhibitory effect of 8-OH-DPAT on neuronal firing is quantified. A "silent" antagonist like WAY-100635 will not affect the baseline firing rate when administered alone at typical doses.<sup>[1][2]</sup>

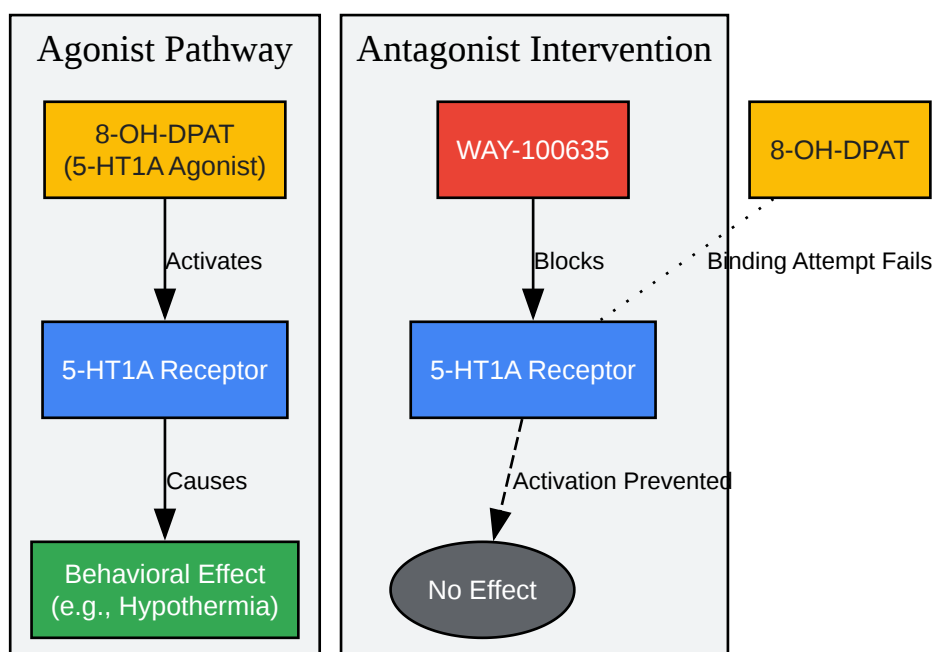
## Behavioral Models (8-OH-DPAT-Induced Syndromes)

This protocol evaluates the functional antagonism of WAY-100635 in awake, behaving animals.

- **Animal Groups:** Animals (rats or mice) are divided into groups receiving vehicle, WAY-100635, 8-OH-DPAT, or a combination of WAY-100635 and 8-OH-DPAT.
- **Drug Administration:** WAY-100635 or vehicle is administered (e.g., s.c.) at a set time before the administration of 8-OH-DPAT.
- **Observation:** Following 8-OH-DPAT injection, animals are observed for specific behaviors or physiological changes, such as the "5-HT behavioral syndrome" (including forepaw treading,

flat body posture), hypothermia (rectal temperature measurement), or hyperphagia (food intake).[1][2]

- Scoring: The intensity or presence of these signs is scored by trained observers.
- Data Analysis: The dose of WAY-100635 required to reduce the agonist-induced effect by 50% (ID<sub>50</sub>) is determined.[2]



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Caption: Logical flow of WAY-100635 blocking an agonist's effect.

## Summary and Conclusion

WAY-100635 (CAS 119347-91-0) is a cornerstone pharmacological tool for studying the 5-HT1A receptor system. Its profile as a potent, selective, and silent antagonist has been thoroughly characterized through a variety of in vitro and in vivo experiments. The quantitative data consistently demonstrate its high affinity for the 5-HT1A receptor and its efficacy in blocking agonist-induced effects. Its utility extends from fundamental neuroscience research, exploring serotonergic modulation of behavior and physiology, to clinical applications as a PET imaging agent for brain disorders. The detailed experimental protocols and established

signaling pathways described in the literature provide a solid foundation for future investigations involving this compound.

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